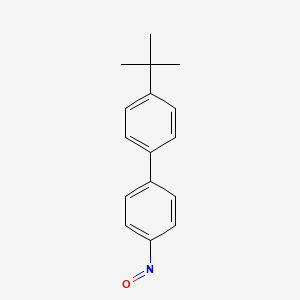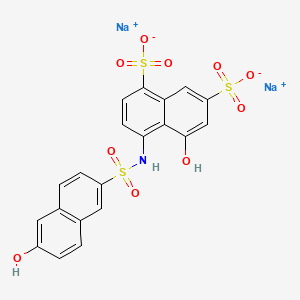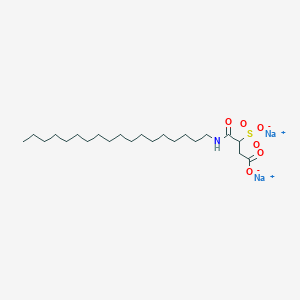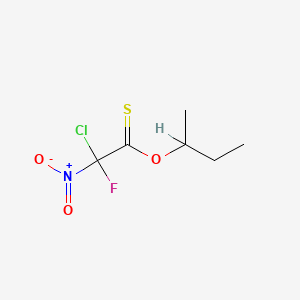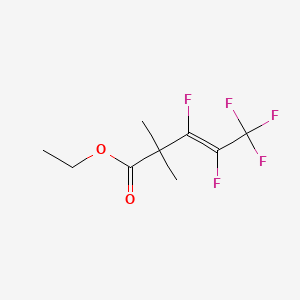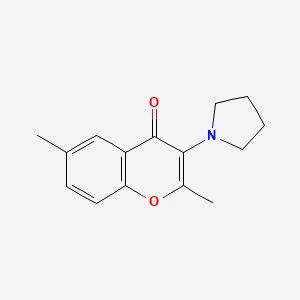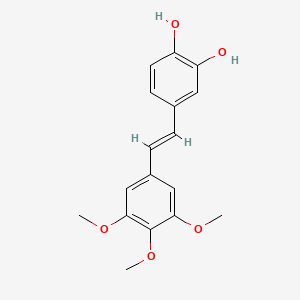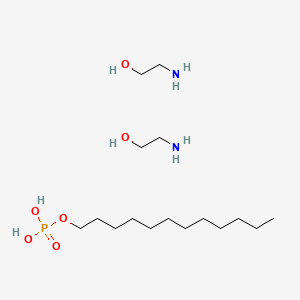
Lauryl phosphate, diethanolamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lauryl phosphate, diethanolamine salt is a compound formed by the reaction of lauryl phosphate with diethanolamine. Lauryl phosphate is a surfactant commonly used in various industrial and cosmetic applications, while diethanolamine is an organic compound that acts as a weak base and is used in the production of surfactants and emulsifiers. The combination of these two compounds results in a salt that has unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lauryl phosphate, diethanolamine salt typically involves the reaction of lauryl phosphate with diethanolamine under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to ensure the formation of the salt. The reaction can be represented as follows:
Lauryl Phosphate+Diethanolamine→Lauryl Phosphate, Diethanolamine Salt
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The resulting salt is then purified and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Lauryl phosphate, diethanolamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product and can include different temperatures, pressures, and solvents.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions can produce different oxidized derivatives, while substitution reactions can lead to the formation of various substituted compounds.
Scientific Research Applications
Lauryl phosphate, diethanolamine salt has a wide range of scientific research applications, including:
Chemistry: The compound is used as a surfactant and emulsifier in various chemical reactions and processes.
Biology: It is used in biological research for its ability to disrupt cell membranes and solubilize proteins.
Medicine: The compound is used in pharmaceutical formulations for its surfactant properties.
Industry: It is used in the production of detergents, shampoos, and other personal care products.
Mechanism of Action
The mechanism of action of lauryl phosphate, diethanolamine salt involves its ability to reduce surface tension and disrupt cell membranes. The compound’s amphiphilic nature allows it to interact with both hydrophobic and hydrophilic molecules, making it an effective surfactant. The molecular targets and pathways involved in its action include the disruption of lipid bilayers and the solubilization of membrane proteins.
Comparison with Similar Compounds
Lauryl phosphate, diethanolamine salt can be compared with other similar compounds, such as:
Sodium lauryl sulfate: Another common surfactant used in personal care products.
Cocamide diethanolamine: A surfactant and foam booster used in shampoos and soaps.
Triethanolamine lauryl sulfate: A surfactant used in various cosmetic formulations.
The uniqueness of this compound lies in its specific combination of lauryl phosphate and diethanolamine, which gives it distinct properties and applications compared to other surfactants.
Properties
CAS No. |
72928-20-2 |
|---|---|
Molecular Formula |
C16H41N2O6P |
Molecular Weight |
388.48 g/mol |
IUPAC Name |
2-aminoethanol;dodecyl dihydrogen phosphate |
InChI |
InChI=1S/C12H27O4P.2C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;2*3-1-2-4/h2-12H2,1H3,(H2,13,14,15);2*4H,1-3H2 |
InChI Key |
IBDYGODGRXIPCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)(O)O.C(CO)N.C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


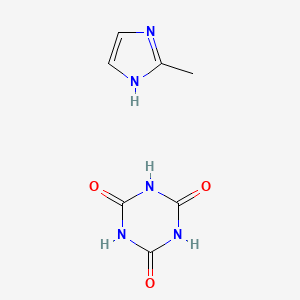

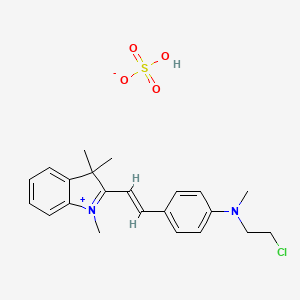
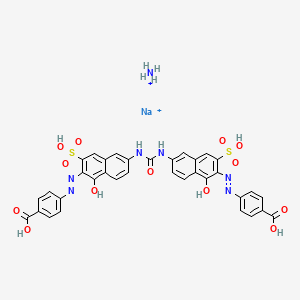
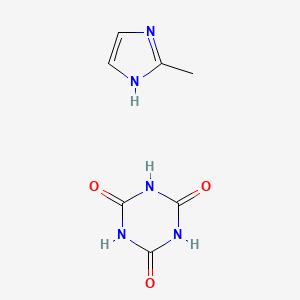
![[3-chloro-4-[[4-[2-(dimethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]-trimethylazanium;hydrogen sulfate](/img/structure/B12716778.png)
